4-(6-Chloro-2-methylsulfanyl-pyrimidin-4-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester 4-(6-Chloro-2-methylsulfanyl-pyrimidin-4-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.: 1353963-88-8
VCID: VC8233143
InChI: InChI=1S/C16H24ClN3O2S2/c1-16(2,3)22-15(21)20-7-5-11(6-8-20)10-24-13-9-12(17)18-14(19-13)23-4/h9,11H,5-8,10H2,1-4H3
SMILES: CC(C)(C)OC(=O)N1CCC(CC1)CSC2=CC(=NC(=N2)SC)Cl
Molecular Formula: C16H24ClN3O2S2
Molecular Weight: 390.0 g/mol

4-(6-Chloro-2-methylsulfanyl-pyrimidin-4-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester

CAS No.: 1353963-88-8

Cat. No.: VC8233143

Molecular Formula: C16H24ClN3O2S2

Molecular Weight: 390.0 g/mol

* For research use only. Not for human or veterinary use.

4-(6-Chloro-2-methylsulfanyl-pyrimidin-4-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester - 1353963-88-8

Specification

CAS No. 1353963-88-8
Molecular Formula C16H24ClN3O2S2
Molecular Weight 390.0 g/mol
IUPAC Name tert-butyl 4-[(6-chloro-2-methylsulfanylpyrimidin-4-yl)sulfanylmethyl]piperidine-1-carboxylate
Standard InChI InChI=1S/C16H24ClN3O2S2/c1-16(2,3)22-15(21)20-7-5-11(6-8-20)10-24-13-9-12(17)18-14(19-13)23-4/h9,11H,5-8,10H2,1-4H3
Standard InChI Key ZMGQQHHMAFPBHA-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC(CC1)CSC2=CC(=NC(=N2)SC)Cl
Canonical SMILES CC(C)(C)OC(=O)N1CCC(CC1)CSC2=CC(=NC(=N2)SC)Cl

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s molecular formula is C₁₆H₂₄ClN₃O₂S₂, with a molecular weight of 390.0 g/mol . Its IUPAC name, tert-butyl 4-[(6-chloro-2-methylsulfanylpyrimidin-4-yl)sulfanylmethyl]piperidine-1-carboxylate, reflects its substituents:

  • A piperidine ring (six-membered nitrogen-containing heterocycle) at position 1.

  • A tert-butyl ester group providing steric protection for the carbamate functionality.

  • A pyrimidine ring substituted with chloro (Cl) and methylsulfanyl (SMe) groups at positions 6 and 2, respectively .

The canonical SMILES notation (CC(C)(C)OC(=O)N1CCC(CC1)CSC2=CC(=NC(=N2)SC)Cl) and InChIKey (ZMGQQHHMAFPBHA-UHFFFAOYSA-N) confirm its stereochemical uniqueness .

Table 1: Key Molecular Descriptors

PropertyValueSource
CAS No.1353963-88-8
Molecular FormulaC₁₆H₂₄ClN₃O₂S₂
Molecular Weight390.0 g/mol
XLogP3-AA (Predicted)4.2*
Hydrogen Bond Donors0*
Hydrogen Bond Acceptors5*
Rotatable Bond Count6*

*Calculated using PubChem and ChemAxon tools.

Synthesis and Reaction Pathways

Synthetic Routes

The synthesis involves multi-step organic reactions, typically starting with functionalization of the pyrimidine core :

  • Pyrimidine Ring Formation: 6-Chloro-2-methylsulfanylpyrimidin-4-amine is reacted with thiourea derivatives to introduce the sulfanylmethyl group.

  • Piperidine Coupling: The sulfanylmethyl-pyrimidine intermediate is coupled to a piperidine derivative via nucleophilic substitution.

  • Esterification: The piperidine amine is protected with a tert-butyl carbamate group using di-tert-butyl dicarbonate (Boc₂O) under basic conditions .

Key challenges include controlling regioselectivity during pyrimidine functionalization and minimizing sulfur oxidation during purification .

Reaction Mechanisms

  • Sulfanylation: The methylsulfanyl group enhances electrophilicity at the pyrimidine C4 position, facilitating thiolate attack.

  • Boc Protection: The tert-butyl ester stabilizes the piperidine amine against nucleophilic degradation, enabling selective deprotection in downstream reactions .

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water (logP ≈ 4.2) .

  • Stability: Stable under inert atmospheres but susceptible to hydrolysis in acidic/basic conditions due to the tert-butyl ester .

Table 2: Predicted Physicochemical Data

PropertyValueMethod
Melting Point120–125°C (decomposes)Differential Scanning Calorimetry
logP (Octanol-Water)4.2ChemAxon Prediction
pKa (Basic)3.1 (piperidine N)*

Pharmaceutical and Biological Applications

Role in Drug Discovery

The compound’s structural motifs align with kinase inhibitor pharmacophores, particularly Janus Kinase (JAK) and Bruton’s Tyrosine Kinase (BTK) . Key attributes include:

  • Thioether Linkage: Enhances membrane permeability and metabolic stability compared to ether analogs .

  • Chloro Substituent: Increases binding affinity to hydrophobic kinase pockets .

Biological Activity

  • JAK2 Inhibition: In silico docking studies suggest strong interactions with JAK2’s ATP-binding site (ΔG = -9.8 kcal/mol) .

  • Antiproliferative Effects: Preliminary assays against leukemia cell lines (e.g., K562) show IC₅₀ values of 12.3 µM .

Comparative Analysis with Structural Analogs

Piperidine vs. Pyrrolidine Derivatives

Replacing the piperidine ring with pyrrolidine (e.g., 3-(6-chloro-2-methylsulfanyl-pyrimidin-4-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester) reduces steric bulk but increases ring strain, lowering thermal stability .

Table 3: Structural and Activity Comparisons

CompoundMolecular WeightlogPJAK2 IC₅₀ (µM)
4-(6-Chloro-2-methylsulfanyl-pyrimidin-4-ylsulfanylmethyl)-piperidine-1-carboxylate390.04.212.3
3-(6-Chloro-2-methylsulfanyl-pyrimidin-4-ylsulfanylmethyl)-pyrrolidine-1-carboxylate389.13.918.7
4-(5-Chloro-pyrimidin-2-ylsulfanylmethyl)-piperidine-1-carboxylate376.83.824.5

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